2-methyl-1-(2-methylbenzyl)-1H-imidazole
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Overview
Description
2-methyl-1-(2-methylbenzyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the second position of the imidazole ring and a 2-methylbenzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-methylbenzyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzylamine with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in an ethanol solvent, leading to the formation of the desired imidazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2-methylbenzyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-methyl-1-(2-methylbenzyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-methylbenzyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-methyl-1H-imidazole
- 2-methyl-1-phenyl-1H-imidazole
- 2-methyl-1-(2-chlorobenzyl)-1H-imidazole
Uniqueness
2-methyl-1-(2-methylbenzyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-1-[(2-methylphenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-5-3-4-6-12(10)9-14-8-7-13-11(14)2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHYKHBLFYJGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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